molecular formula C4H7Cl B14374006 1-Chloro-2-methylcyclopropane CAS No. 91509-08-9

1-Chloro-2-methylcyclopropane

Cat. No.: B14374006
CAS No.: 91509-08-9
M. Wt: 90.55 g/mol
InChI Key: KQYTYGONQSPCFT-UHFFFAOYSA-N
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Description

1-Chloro-2-methylcyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a three-membered cyclopropane ring with a chlorine atom and a methyl group attached to it. The molecular formula of this compound is C4H7Cl.

Preparation Methods

1-Chloro-2-methylcyclopropane can be synthesized through various methods. One common synthetic route involves the reaction of an alkene with a carbene. Carbenes are highly reactive species that can add to the double bond of alkenes to form cyclopropane rings. For example, the reaction of 2-methylpropene with dichlorocarbene, generated in situ from chloroform and potassium hydroxide, can yield this compound .

Industrial production methods may involve the use of cation exchange resins to facilitate the reaction between 2-methyl-3-chloropropene and water under controlled conditions .

Chemical Reactions Analysis

1-Chloro-2-methylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced products.

Common reagents used in these reactions include potassium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-methylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems.

    Medicine: Cyclopropane derivatives are explored for their potential pharmacological activities.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-2-methylcyclopropane involves its reactivity due to the strained three-membered ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Chloro-2-methylcyclopropane can be compared with other cyclopropane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.

Properties

IUPAC Name

1-chloro-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl/c1-3-2-4(3)5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYTYGONQSPCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532130
Record name 1-Chloro-2-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91509-08-9
Record name 1-Chloro-2-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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